5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a complex organic compound that belongs to the class of fluorinated pyrazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves a multi-step process. One common method is the one-pot three-component reaction in a sealed-vessel reactor. This method involves the reaction of substituted acetophenones, benzaldehydes, and hydrazine derivatives under controlled conditions . The reaction is carried out in a Monowave 50 reactor, which allows for precise temperature and pressure control, resulting in high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease. It may also exhibit antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of dengue virus type 2 NS2B/NS3 serine protease, the compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting viral replication . The presence of fluorine and methoxy groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its pharmacological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23FN2O5 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H23FN2O5/c1-29-19-11-10-14(12-20(19)30-2)17-13-18(15-6-3-4-7-16(15)23)25(24-17)21(26)8-5-9-22(27)28/h3-4,6-7,10-12,18H,5,8-9,13H2,1-2H3,(H,27,28) |
InChI Key |
GFPBOZOPRURFGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCCC(=O)O)OC |
Origin of Product |
United States |
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